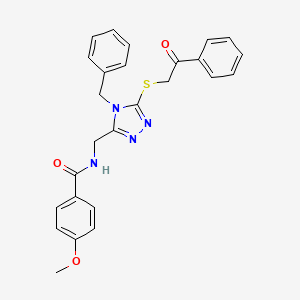
N-((4-benzyl-5-((2-oxo-2-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-benzyl-5-((2-oxo-2-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C26H24N4O3S and its molecular weight is 472.56. The purity is usually 95%.
BenchChem offers high-quality N-((4-benzyl-5-((2-oxo-2-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-benzyl-5-((2-oxo-2-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
N-((4-benzyl-5-((2-oxo-2-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a chemical compound with potential applications in the synthesis of antimicrobial agents. Research has shown that derivatives incorporating thiazole rings, similar in structure to the compound , have been synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. These derivatives have also been tested for their inhibitory action against fungal strains, suggesting their utility in developing therapeutic interventions for microbial diseases (Desai, Rajpara, & Joshi, 2013).
Catalysis and Reaction Mechanisms
Compounds structurally related to N-((4-benzyl-5-((2-oxo-2-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide have been involved in studies exploring catalytic processes and reaction mechanisms. For instance, benzoylthioureas have been decomposed into benzamides and thiobenzamides using iodine–alumina as a catalyst under solvent-free conditions. This process demonstrates how substitutions on the aryl group of the compound influence the favored product of the reaction, providing insights into the design of efficient synthetic pathways (Nahakpam, Chipem, Chingakham, & Laitonjam, 2015).
Anticonvulsant and Sedative-Hypnotic Effects
Investigations into the pharmacological applications of similar thiazolidinone derivatives have uncovered significant anticonvulsant activity in models of electroshock and pentylenetetrazole-induced lethal convulsions. These studies suggest that the compound could be of interest in the development of new treatments for seizure disorders, given its potential to bind benzodiazepine receptors and induce sedative-hypnotic effects without impairing learning and memory (Faizi et al., 2017).
Swelling and Antimicrobial Efficacies of Modified Chitosan
Chemical modification of chitosan biopolymers using heterocyclic compounds structurally related to N-((4-benzyl-5-((2-oxo-2-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide has demonstrated improved swelling properties and antimicrobial activities. This suggests the potential use of the compound in the enhancement of chitosan biopolymers for various biomedical applications, including wound healing and as carriers for drug delivery systems (Azmy, Hashem, Mohamed, & Negm, 2019).
Propriétés
IUPAC Name |
N-[(4-benzyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3S/c1-33-22-14-12-21(13-15-22)25(32)27-16-24-28-29-26(30(24)17-19-8-4-2-5-9-19)34-18-23(31)20-10-6-3-7-11-20/h2-15H,16-18H2,1H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMFOFNBIHREBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2CC3=CC=CC=C3)SCC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

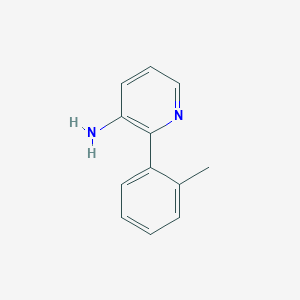
![3-Methyl-6-[[1-(2-phenylethyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2433869.png)
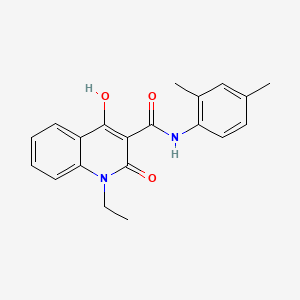
![3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2433873.png)
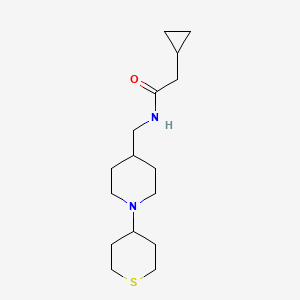
![(Z)-methyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2433877.png)

![5-bromo-2-chloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2433883.png)
![2,4-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2433884.png)
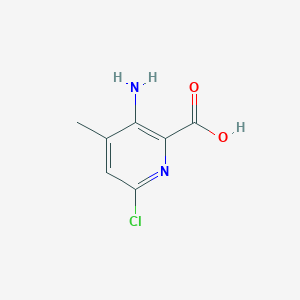
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyloxane-4-carboxamide](/img/structure/B2433887.png)
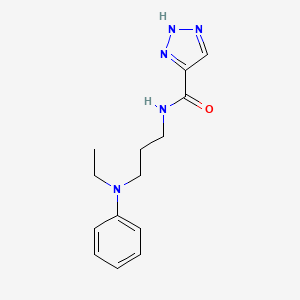
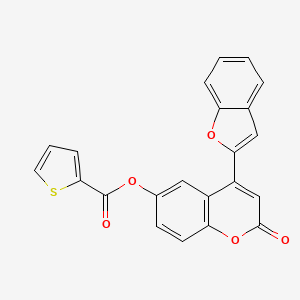
![N-(4-fluorobenzyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2433891.png)